Ribociclib-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

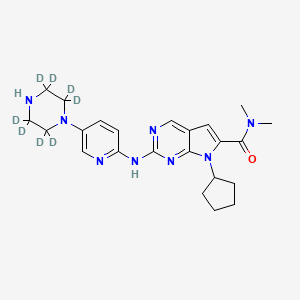

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30N8O |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-2-pyridinyl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i9D2,10D2,11D2,12D2 |

InChI Key |

RHXHGRAEPCAFML-PMCMNDOISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C)([2H])[2H])[2H] |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Ribociclib-d8: A Technical Guide for Researchers

Introduction: Ribociclib-d8 is the deuterium-labeled analog of Ribociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Due to its mass shift, this compound serves as an ideal internal standard for the quantitative analysis of Ribociclib in biological matrices through mass spectrometry-based methods.[2] Deuteration can also modify a drug's metabolic profile, making such analogs valuable in pharmacokinetic research.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental protocols relevant to this compound for professionals in drug development and scientific research.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | References |

| IUPAC Name | 7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | [3] |

| Molecular Formula | C₂₃H₂₂D₈N₈O | [1][3][4] |

| Molecular Weight | 442.59 g/mol | [1][3] |

| CAS Number | 2167898-24-8 | [1][3][5][6] |

| Appearance | Pale Brown to Off-white/Light Yellow Solid | [1][5] |

| Solubility | Soluble in Methanol | [5] |

| Storage Condition | 2-8 °C | [5] |

| Unlabeled CAS | 1211441-98-3 | [1][4] |

Mechanism of Action: CDK4/6 Inhibition

Ribociclib functions by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[7][8] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.[8][9]

In response to mitogenic signals, D-type cyclins are synthesized and form active complexes with CDK4 or CDK6.[7][10] These complexes then phosphorylate the retinoblastoma protein (Rb).[11] This phosphorylation event causes Rb to release the E2 transcription factor (E2F), which in turn activates the transcription of genes necessary for the cell to transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase.[7][10]

Ribociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb.[9][11] As a result, Rb remains bound to E2F, halting the cell cycle in the G1 phase and suppressing tumor cell proliferation.[8][9]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Ribociclib in complex biological samples.

Protocol: Quantification of Ribociclib in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ribociclib concentrations in plasma, a common practice in therapeutic drug monitoring and pharmacokinetic studies.[2][12]

1. Reagents and Materials:

-

Ribociclib analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (or Ammonium Acetate)

-

Human plasma (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ribociclib and this compound in methanol.[2]

-

Working Standard Solutions (WS): Serially dilute the Ribociclib stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 5 ng/mL to 6000 ng/mL).[2][13]

-

Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with ACN to a fixed concentration (e.g., 225 ng/mL). This solution will be used for protein precipitation.[2]

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 300 µL of the ISWS.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the precipitate.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A standard UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).[12][13]

-

Mobile Phase: A gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the following precursor → product ion transitions:

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Ribociclib/Ribociclib-d8) against the nominal concentration of the calibrators.

-

Use a weighted (1/x²) linear regression to determine the concentrations of unknown samples.

Protocol: Purity Assessment by RP-HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to assess the purity of a this compound substance. This method is adapted from a validated protocol for Ribociclib.[14]

1. Reagents and Materials:

-

This compound substance

-

Potassium Dihydrogen Phosphate

-

Orthophosphoric Acid

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

2. Preparation of Solutions:

-

Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (25 mM, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[14]

-

Diluent: Use the mobile phase as the diluent.

-

Standard Solution (10 µg/mL): Accurately weigh and dissolve the this compound substance in the diluent to prepare a stock solution. Dilute this stock solution with the diluent to achieve a final concentration of approximately 10 µg/mL.[14]

3. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Flow Rate: 0.8 mL/min.[14]

-

Injection Volume: 20 µL.[14]

-

Column Temperature: 40°C.[14]

-

Detection Wavelength: 276 nm.[14]

4. Data Analysis:

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities.

-

Calculate the area percent of the main this compound peak relative to the total area of all observed peaks to determine its purity. The retention time for Ribociclib is approximately 3 minutes under these conditions.[14]

Applications in Drug Development

Deuterated standards like this compound are indispensable tools in modern drug development. Their primary role as internal standards ensures the accuracy, precision, and reproducibility of bioanalytical methods. This is critical for:

-

Pharmacokinetic (PK) Studies: Accurately determining drug absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Therapeutic Drug Monitoring (TDM): Ensuring patients maintain drug concentrations within the therapeutic window to maximize efficacy and minimize toxicity, such as neutropenia or QT prolongation.[15][16]

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

-

Metabolite Identification: Aiding in the structural elucidation of metabolites in complex biological matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribociclib D8 | CAS No- 2167898-24-8 | Simson Pharma Limited [simsonpharma.com]

- 4. theclinivex.com [theclinivex.com]

- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Ribociclib D8 | 2167898-24-8 [chemicalbook.com]

- 7. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 9. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Ribociclib-d8: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of Ribociclib-d8, the deuterated analog of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. Given the absence of a publicly available, step-by-step synthesis protocol for this compound, this guide outlines a highly plausible synthetic route based on established methods for the preparation of Ribociclib and related compounds. Furthermore, it details the expected analytical characterization of the final product.

This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies of Ribociclib, enabling precise quantification in biological matrices through mass spectrometry-based methods.[1][2] The incorporation of eight deuterium atoms on the piperazine moiety provides a distinct mass shift, facilitating its differentiation from the non-labeled drug.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a Buchwald-Hartwig amination reaction, a common and effective method for forming carbon-nitrogen bonds. This reaction couples the key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, with a deuterated piperazine derivative.

Synthetic Scheme

The overall proposed synthetic scheme is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-d8-1-carboxylate | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene | tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-d8-1-carboxylate |

| 2 | tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-d8-1-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound |

Experimental Protocol

Step 1: Buchwald-Hartwig Amination

-

To a dry reaction vessel, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), tert-butyl 4-(6-aminopyridin-3-yl)piperazine-d8-1-carboxylate (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and degassed toluene.

-

Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected this compound intermediate.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

dot

Caption: Proposed workflow for the two-step synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through a series of analytical techniques to verify its structure, purity, and isotopic enrichment.

Expected Analytical Data

| Technique | Parameter | Expected Result for this compound | Comparison with Ribociclib |

| HPLC/UPLC | Purity | ≥98% | Similar retention time, purity should be comparable. |

| HRMS (ESI+) | [M+H]⁺ | m/z 443.30 (calculated) | m/z 435.25 (calculated) |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to piperazine protons will be absent. | Signals for piperazine protons are present. |

| ¹³C NMR | Chemical Shifts (δ) | Signals for deuterated carbons will be triplets with lower intensity. | Signals for piperazine carbons are singlets. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 276 nm and 342 nm.[3]

-

Injection Volume: 10 µL.

High-Resolution Mass Spectrometry (HRMS)

-

System: Thermo Scientific Q Exactive Orbitrap or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

System: Bruker Avance III 400 MHz or equivalent.

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR: Acquire standard proton spectra. The absence of signals around 3.0-3.2 ppm and 2.8-3.0 ppm (corresponding to the piperazine ring protons in Ribociclib) is expected.

-

¹³C NMR: Acquire standard carbon spectra. The signals for the deuterated carbons on the piperazine ring are expected to appear as low-intensity triplets due to C-D coupling.

dot

Caption: Workflow for the analytical characterization of this compound.

Mechanism of Action: CDK4/6 Inhibition

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often hyperactive, leading to uncontrolled cell proliferation. Ribociclib inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[4]

dot

Caption: Ribociclib's mechanism of action in the CDK4/6 signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a Buchwald-Hartwig amination with a deuterated piperazine intermediate, is a robust and plausible approach. The detailed characterization protocols ensure the identity, purity, and isotopic enrichment of the final product, which is essential for its application as an internal standard in quantitative bioanalytical assays. A thorough understanding of these technical aspects is critical for researchers and professionals involved in the development and analysis of Ribociclib and other targeted cancer therapies.

References

Deuterated Ribociclib: A Technical Guide to its Function and Application in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3][4][5] Its mechanism of action centers on the disruption of the cell cycle, thereby impeding the proliferation of cancer cells.[5][6] In the pursuit of advancing our understanding of Ribociclib's behavior in biological systems and optimizing its clinical application, the use of isotopically labeled analogues, such as deuterated Ribociclib, has become indispensable.

This technical guide provides an in-depth exploration of the function and use of deuterated Ribociclib. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its core applications, relevant experimental protocols, and quantitative data.

Core Function of Ribociclib: A Selective CDK4/6 Inhibitor

Ribociclib exerts its anti-cancer effects by selectively targeting the CDK4/cyclin D1 and CDK6/cyclin D3 complexes.[3][7] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[5][6] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. By inhibiting CDK4/6, Ribociclib effectively maintains Rb in its active state, leading to cell cycle arrest at the G1 checkpoint and subsequent suppression of tumor growth.[5][6]

Signaling Pathway of Ribociclib Action

The following diagram illustrates the signaling pathway targeted by Ribociclib.

Function and Use of Deuterated Ribociclib

Deuterated Ribociclib, most commonly available as Ribociclib-d6, serves a critical role as a stable isotope-labeled internal standard in bioanalytical method development and validation.[1][2][8][9] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass but identical chemical properties to the parent drug. This characteristic is invaluable for quantitative analysis using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary application of deuterated Ribociclib is to improve the accuracy and precision of quantifying Ribociclib concentrations in various biological matrices, including plasma and dried blood spots.[1][2][9] By adding a known amount of the deuterated internal standard to a sample, any variability in sample preparation, extraction, and instrument response can be normalized, leading to more reliable and reproducible results.

While deuteration has the potential to alter the pharmacokinetic and metabolic profiles of drugs, there is currently a lack of publicly available data specifically comparing the therapeutic function (e.g., IC50 values, in vivo efficacy) of deuterated Ribociclib with its non-deuterated counterpart. Therefore, its primary and well-established use in the scientific community remains as an analytical standard.

Quantitative Data

The following tables summarize key quantitative data for Ribociclib.

Table 1: In Vitro Potency of Ribociclib

| Target | IC50 (nM) | Assay Type | Reference |

| CDK4/cyclin D1 | 10 | Cell-free assay | [6][10] |

| CDK6/cyclin D3 | 39 | Cell-free assay | [6][10] |

| Neuroblastoma Cell Lines (mean) | 307 | Growth Inhibition Assay | [6] |

| Renal Cell Carcinoma Cell Lines | 76 - 280 | Cell Proliferation Assay | [4] |

Table 2: Pharmacokinetic Parameters of Ribociclib (600 mg, once daily)

| Parameter | Value | Matrix | Reference |

| Median Time to Max. Concentration (Tmax) | 2.4 hours | Plasma | [7][11] |

| Mean Effective Half-life (t1/2) | 32.0 hours | Plasma | [7][11] |

| Oral Bioavailability | 65.8% | - | [7] |

| Geometric Mean Max. Concentration (Cmax) | 1820 ng/mL | Plasma | [12] |

| Geometric Mean Exposure (AUC0–24) | 23,800 ng·h/mL | Plasma | [12] |

Experimental Protocols

Cell Proliferation Assay (CCK8 Method)

This protocol describes a common method to assess the effect of Ribociclib on cancer cell proliferation.[13]

Materials:

-

MDA-MB-231 breast cancer cells (or other suitable cell line)

-

DMEM with 10% FBS and 2% FBS

-

96-well plates

-

Ribociclib (LEE011)

-

CCK8 solution

-

SpectraMax Absorbance Reader

Procedure:

-

Suspend MDA-MB-231 cells in DMEM with 10% FBS and seed them in 96-well plates at a density of 2000 cells/well.

-

After 24 hours, replace the medium with DMEM containing 2% FBS and various concentrations of Ribociclib (e.g., 0-20 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for desired time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

-

At each time point, add 10 µL of CCK8 solution to each well.

-

Incubate for an additional 0-4 hours.

-

Measure the absorbance at 450 nm using a SpectraMax Absorbance Reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Tumor Growth Inhibition

This protocol outlines a general procedure for evaluating the in vivo efficacy of Ribociclib in a xenograft model.[13]

Materials:

-

Male nude mice (4-6 weeks old)

-

MDA-MB-231 cells

-

PBS

-

Ribociclib (LEE011)

-

0.5% methylcellulose (vehicle)

-

Calipers

Procedure:

-

Suspend 5 × 10^6 MDA-MB-231 cells in 100 µL of PBS.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=4 per group).

-

Administer Ribociclib (e.g., 200 mg/kg) in 0.5% methylcellulose or vehicle alone orally once daily for a specified duration (e.g., 18 days).

-

Monitor and record the body weight of the mice and tumor dimensions throughout the study.

-

Calculate tumor volume using the formula: (length × width²)/2.

Quantitative Analysis of Ribociclib using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a framework for the quantitative analysis of Ribociclib in biological samples.[1][8][9]

Materials:

-

Plasma or dried blood spot samples

-

Ribociclib analytical standard

-

Ribociclib-d6 (internal standard)

-

Methanol

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For plasma: Perform a protein precipitation by adding acetonitrile to the plasma sample.

-

For dried blood spots: Punch a specific diameter disc and extract with an appropriate solvent.

-

-

Internal Standard Spiking: Add a known concentration of Ribociclib-d6 working solution to all samples, calibration standards, and quality controls.

-

LC Separation: Inject the prepared samples onto an appropriate LC column (e.g., C18) and separate the analytes using a suitable mobile phase gradient.

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for Ribociclib and Ribociclib-d6. For example:

-

Ribociclib: m/z 435.2 → 252.1

-

Ribociclib-d6: m/z 441.2 → 252.1

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Ribociclib to Ribociclib-d6 against the concentration of the calibration standards. Determine the concentration of Ribociclib in the unknown samples from this curve.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Ribociclib using a deuterated internal standard.

References

- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer’s solution and its application to a cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of ribociclib in dried blood spots by LC-MS/MS: Method development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Ribociclib-d8: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the deuterated form of Ribociclib, Ribociclib-d8. It includes key molecular data, a detailed experimental protocol for its application, and a visualization of its parent compound's mechanism of action.

Core Molecular Data

This compound is the deuterium-labeled version of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies, where it is often used as an internal standard for mass spectrometry-based quantification of the parent drug.

| Property | Value |

| Chemical Formula | C23H22D8N8O |

| Molecular Weight | 442.6 g/mol [1][2][3] |

| Parent Compound | Ribociclib |

| Therapeutic Class | CDK4/6 Inhibitor |

Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib, the parent compound of this compound, targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is a critical regulator of the cell cycle.[1][2][3][4][5] In many forms of cancer, this pathway is dysregulated, leading to uncontrolled cell proliferation.

Mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex.[1] This complex then phosphorylates the retinoblastoma protein (pRb).[4] Phosphorylation of pRb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[2]

Ribociclib acts as a selective inhibitor of CDK4 and CDK6, preventing the phosphorylation of pRb.[2][4] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F.[2] Consequently, the transcription of S-phase genes is blocked, and the cell cycle is arrested in the G1 phase, thereby inhibiting the proliferation of cancer cells.[2][4]

Experimental Protocol: Quantification of Ribociclib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol for the quantification of Ribociclib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method employs a deuterated internal standard, such as this compound, for accurate and precise measurement, which is crucial for pharmacokinetic analysis.

1. Materials and Reagents:

-

Ribociclib analytical standard

-

This compound (or another suitable deuterated analog like Ribociclib-d6) as an internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Ribociclib and this compound in a suitable solvent like DMSO or methanol.

-

From these stock solutions, prepare a series of working solutions for calibration curve standards and quality control (QC) samples by serial dilution in 50/50 methanol/water (v/v).

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL in 50/50 methanol/water).

3. Sample Preparation (Protein Precipitation & SPE):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

The supernatant can be directly injected, or for cleaner samples, subjected to solid-phase extraction.

-

For SPE, condition the cartridge with methanol followed by water. Load the supernatant and wash with a low-organic solvent. Elute the analytes with a high-organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Ribociclib and this compound. For example:

-

Ribociclib: m/z 435.5 → 112.1

-

Ribociclib-d6 (as an example for a deuterated IS): m/z 441.7 → 112.1

-

-

The specific transitions for this compound should be determined empirically.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ribociclib to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression for the calibration curve.

-

Determine the concentration of Ribociclib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]

- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-depth Technical Guide on the Mass Shift of Ribociclib-d8 versus Ribociclib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift between Ribociclib and its deuterated analog, Ribociclib-d8. This document outlines the structural basis for this mass difference, presents relevant quantitative data, details experimental methodologies for its characterization, and visualizes the associated biological pathway and analytical workflow.

Introduction to Ribociclib and Its Deuterated Analog

Ribociclib is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), which are key regulators of the cell cycle. By inhibiting CDK4/6, Ribociclib effectively halts the proliferation of cancer cells and is utilized in the treatment of certain types of breast cancer.

Stable isotope-labeled internal standards are crucial for quantitative bioanalysis using mass spectrometry. This compound, a deuterated version of Ribociclib, serves as an ideal internal standard in such assays due to its similar physicochemical properties to the parent drug, while being distinguishable by its mass.

Molecular Structure and Mass Shift

The key difference between Ribociclib and this compound lies in the isotopic composition of the piperazine moiety. In this compound, the eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms. This substitution results in a predictable and significant mass shift.

Table 1: Molecular Properties of Ribociclib and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Ribociclib | C₂₃H₃₀N₈O | 434.54 | 434.2597 |

| This compound | C₂₃H₂₂D₈N₈O | 442.60 | 442.3099 |

The nominal mass shift between the two compounds is 8 Da, corresponding to the eight deuterium atoms. This distinct mass difference allows for the precise and accurate quantification of Ribociclib in complex biological matrices using mass spectrometry-based methods.

Ribociclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib exerts its therapeutic effect by targeting the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates this signaling cascade and the point of intervention by Ribociclib.

Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.

Experimental Protocols

The analysis of Ribociclib and this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are representative experimental methodologies.

Synthesis of this compound

A plausible synthetic route to this compound involves the use of a deuterated piperazine precursor. The general strategy would be:

-

Synthesis of Piperazine-d8: Commercially available piperazine can be deuterated using methods such as catalytic deuterium exchange or by synthesis from deuterated starting materials.

-

Coupling Reaction: The deuterated piperazine-d8 is then coupled to the appropriate pyridinyl precursor, which is subsequently linked to the pyrrolo[2,3-d]pyrimidine core of Ribociclib. This is often achieved through a Buchwald-Hartwig amination or a similar cross-coupling reaction.

-

Final Assembly and Purification: The final steps of the Ribociclib synthesis are then carried out, incorporating the deuterated piperazine moiety. The final product is purified using standard chromatographic techniques.

LC-MS/MS Analysis of Ribociclib and this compound

Table 2: Typical LC-MS/MS Parameters for Ribociclib Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient from low to high organic phase (e.g., 5% to 95% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Ribociclib) | m/z 435.3 |

| Product Ion (Ribociclib) | m/z 322.2 |

| Precursor Ion (this compound) | m/z 443.3 |

| Product Ion (this compound) | m/z 322.2 |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 50 - 100 ms |

Note: The specific m/z values can vary slightly depending on the instrument and its calibration.

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative analysis of Ribociclib in a biological matrix using this compound as an internal standard.

Caption: A typical bioanalytical workflow for Ribociclib quantification.

Conclusion

The 8 Da mass shift of this compound, resulting from the substitution of eight hydrogen atoms with deuterium on the piperazine ring, provides a robust and reliable tool for the quantitative analysis of Ribociclib. This technical guide has detailed the molecular basis of this mass shift, the relevant biological pathway, and the experimental methodologies for its characterization and application in a research and drug development setting. The use of this compound as an internal standard in LC-MS/MS assays ensures high accuracy and precision, which are paramount for pharmacokinetic and other bioanalytical studies.

A Technical Guide to the Isotopic Purity of Ribociclib-d8 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Ribociclib-d8, a critical internal standard for the bioanalysis of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. This document outlines the mechanism of action of Ribociclib, details the experimental protocols for determining isotopic purity, and presents quantitative data and visual workflows to support its application in research and development.

Introduction to Ribociclib and the Role of a Deuterated Internal Standard

Ribociclib (Kisqali®) is an orally administered inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] By inhibiting these kinases, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[1] This mechanism of action has established Ribociclib as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.

In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification of the drug substance by mass spectrometry. This compound, in which eight hydrogen atoms are replaced by deuterium, is the SIL-IS of choice for Ribociclib. Its chemical and physical properties are nearly identical to Ribociclib, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for clear differentiation in a mass spectrometer. The high isotopic purity of the internal standard is paramount to prevent cross-interference with the analyte signal and ensure the accuracy and reliability of the bioanalytical method.

Ribociclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib targets the core machinery of cell cycle progression. In normal and cancerous cells, the transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is tightly controlled by the Cyclin D-CDK4/6-Rb pathway. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry. Upon phosphorylation by the Cyclin D-CDK4/6 complex, Rb releases E2F, allowing for the transcription of target genes and progression through the cell cycle. Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity and maintaining Rb in its active, hypophosphorylated state, thereby inducing G1 arrest.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical quality attribute. It is defined by the extent of deuterium incorporation and the distribution of isotopic species. High isotopic purity ensures minimal contribution of the internal standard to the signal of the unlabeled analyte. The molecular formula of this compound is C₂₃H₂₂D₈N₈O.

| Parameter | Specification/Value |

| Chemical Purity (HPLC) | >99% |

| Isotopic Purity | ≥98% Deuterium Incorporation |

| Molecular Formula | C₂₃H₂₂D₈N₈O |

| Molecular Weight | 442.60 g/mol |

| Deuterium Incorporation | 8 Deuterium atoms per molecule |

Table 1: Quality Specifications for this compound Internal Standard

The isotopic distribution of a representative batch of high-purity this compound is detailed below. This distribution is typically determined by high-resolution mass spectrometry.

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 | +0 | <0.01 |

| d1 | +1 | <0.01 |

| d2 | +2 | <0.01 |

| d3 | +3 | <0.05 |

| d4 | +4 | <0.1 |

| d5 | +5 | 0.2 |

| d6 | +6 | 1.5 |

| d7 | +7 | 8.0 |

| d8 | +8 | >90.0 |

Table 2: Representative Isotopic Distribution of this compound

Note: The data in Table 2 is representative of a high-purity batch and may vary slightly between different lots.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of this compound requires a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of this compound from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: m/z 100-1000.

-

Resolution: >10,000 FWHM.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Extract the ion chromatogram for the [M+H]⁺ ion of Ribociclib (m/z 435.3) and this compound (m/z 443.3).

-

From the full scan mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the different isotopologues (d0 to d8).

-

Calculate the percentage of each isotopologue to determine the isotopic distribution. The isotopic purity is reported as the percentage of the d8 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

Objective: To confirm the positions of deuterium labeling and the overall structural integrity of the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analysis: Compare the spectrum of this compound with that of an authentic standard of non-deuterated Ribociclib. The signals corresponding to the protons that have been replaced by deuterium should be absent or significantly reduced in intensity. This confirms the location of deuterium incorporation.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a one-dimensional ²H NMR spectrum.

-

Analysis: The spectrum should show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹³C NMR spectrum.

-

Analysis: The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and may have a slight upfield shift compared to the corresponding signals in the non-deuterated Ribociclib spectrum. This further confirms the positions of deuteration.

-

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of quantitative bioanalytical assays for Ribociclib. This technical guide has provided a comprehensive overview of the importance of using a high-purity internal standard, the mechanism of action of Ribociclib, and detailed experimental protocols for the determination of isotopic purity using high-resolution mass spectrometry and NMR spectroscopy. The presented quantitative data and visual workflows serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the accuracy and integrity of their bioanalytical data. Adherence to these analytical principles is essential for the successful application of this compound as an internal standard in regulated and research environments.

References

Technical Guide: Understanding the Analytical Profile of Ribociclib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Ribociclib-d8, a deuterated internal standard crucial for the accurate quantification of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. While a singular, complete Certificate of Analysis for this compound is not publicly available, this document synthesizes key analytical parameters and experimental protocols from various sources to serve as a detailed reference.

Quantitative Data Summary

The following tables summarize the essential quantitative information for this compound and its non-labeled counterpart, Ribociclib, as found in public documentation.

| Identifier | Value | Source |

| Chemical Name | 7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | [1] |

| Molecular Formula | C23H22D8N8O | Inferred |

| Molecular Weight | 442.6 g/mol | [1] |

| Appearance | Pale Brown Solid | [2] |

| Deuterium Purity | Not explicitly stated for d8, but 99% for D6-Ribociclib and 98.7% for D8-abemaciclib are cited as examples of isotopic purity for similar compounds. | [3] |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Ribociclib | 435.2 | 252.1 | [4] |

| Ribociclib-d6 | 441.2 | 252.1 | [4] |

| Ribociclib (alternative) | 435.0 | 322.0 | [5] |

Experimental Protocols

The quantification of Ribociclib in biological matrices is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), where this compound serves as an internal standard. Below are detailed methodologies synthesized from published research.

LC-MS/MS Method for Quantification in Human Plasma

This method is adapted from protocols for the therapeutic monitoring of Ribociclib.

-

Sample Preparation:

-

Stock solutions of Ribociclib and this compound (as an internal standard) are prepared. For instance, a stock solution of Ribociclib can be made at 2 mg/mL in methanol.[3]

-

Working solutions for calibration curves and quality controls are prepared by diluting the stock solutions in methanol.[3]

-

Plasma samples are subjected to protein precipitation. An internal standard working solution is used for this precipitation step.[3]

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 50 x 4.6 mm, 3 µm) is often used.[5]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer like 10 mM ammonium acetate, often in a gradient or isocratic elution.[5]

-

Flow Rate: A typical flow rate is around 0.7 mL/min.[5]

-

Injection Volume: 10 µL.[5]

-

-

Mass Spectrometric Conditions:

Method Validation Parameters

Analytical methods for Ribociclib are validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters include:

-

Linearity: The method demonstrates linearity over a specific concentration range. For example, one method showed linearity from 5 to 100 ng/mL with a correlation coefficient (R²) of 0.9991.[4][5] Another established a range of 120–6000 ng/mL.[3]

-

Accuracy and Precision: The accuracy and precision of quality control samples should be within acceptable limits (typically ±15%).[4]

-

Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed and minimized.

-

Stability: The stability of Ribociclib in the biological matrix is evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the analysis of Ribociclib using an internal standard like this compound and the signaling pathway it targets.

References

- 1. alentris.org [alentris.org]

- 2. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

Commercial Sources and Technical Applications of Ribociclib-d8: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, key quantitative data, and bioanalytical applications of Ribociclib-d8. This compound is the deuterated form of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Its primary application in a research setting is as an internal standard for the quantification of Ribociclib in biological matrices using mass spectrometry-based methods.

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The table below summarizes key information from some of the prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis for detailed purity and isotopic enrichment data.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedchemExpress | This compound | 2167898-24-8 | 99.23%[1] | 100 µg, 1 mg, 5 mg, 10 mg[1] |

| Invivochem | This compound | 2167898-24-8 | ≥98%[2] | 500mg, 1g, and bulk inquiry[2] |

| Clinivex | This compound | 1211441-98-3 (unlabeled) | Not specified | 10MG, 25MG, 50MG, 100MG[3] |

| Simson Pharma | Ribociclib D8 | 2167898-24-8 | Not specified | Custom Synthesis[4] |

| Daicel Pharma | This compound | Not specified | Not specified | Not specified[5] |

| Alentris Research | This compound | 2167898-24-8 | Not specified | Inquiry required[5] |

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₃H₂₂D₈N₈O[4] |

| Molecular Weight | 442.59 g/mol [1][4] |

| Appearance | Pale Brown Solid[5] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[2] |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month[1] |

| Solubility | DMSO: 100 mg/mL (225.94 mM)[1] |

Ribociclib's Mechanism of Action: The CDK4/6 Signaling Pathway

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, estrogen receptor signaling and other mitogenic pathways lead to the formation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the retinoblastoma protein (pRb), releasing the E2F transcription factor. E2F subsequently promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell proliferation. Ribociclib and other CDK4/6 inhibitors block the phosphorylation of pRb, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[4][6]

Experimental Protocols: Use of this compound as an Internal Standard

This compound is predominantly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ribociclib in various biological matrices like plasma and tissue homogenates. The stable isotope-labeled IS co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for reliable correction and precise quantification.

General Workflow for Bioanalytical Sample Preparation and Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Ribociclib using this compound as an internal standard.

References

The Role of Ribociclib-d8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of ribociclib-d8 as an internal standard in the bioanalysis of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, ribociclib. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for pharmacokinetic studies and clinical drug monitoring.

Core Mechanism of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. In this technique, a known quantity of the stable isotope-labeled analyte (this compound) is added to the biological sample containing the unlabeled analyte (ribociclib) at the earliest stage of analysis, typically before sample extraction.[1]

This compound is an ideal internal standard because it is chemically identical to ribociclib, with the only difference being the substitution of eight hydrogen atoms with deuterium atoms.[2] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3][4]

The core advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.[1]

-

Compensation for Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound co-elutes with ribociclib, it experiences the same matrix effects, allowing for accurate correction.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved, as variations in injection volume and instrument response are accounted for.[5]

Quantitative Data Summary

The following tables summarize key validation parameters from various published bioanalytical methods that employ a deuterated internal standard for ribociclib quantification. These data highlight the robustness and reliability of this approach across different laboratories and experimental conditions.

Table 1: Linearity and Sensitivity of Ribociclib Quantification using a Deuterated Internal Standard

| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | 5 - 2000 | 5 | >0.99 | [5] |

| Human Plasma | 10 - 10000 | 10 | >0.9983 | [6] |

| Human Plasma | 0.05 - 10 | 0.05 | >0.998 | [1] |

| Rat Plasma | 1.008 - 1027.624 | 1.008 | Not Reported | [7] |

| Mouse Plasma | 62.5 - 10000 | 62.5 | Not Reported | [8] |

Table 2: Accuracy and Precision of Ribociclib Quantification

| Biological Matrix | QC Level | Accuracy (%) | Precision (%RSD) | Reference |

| Human Plasma | LLOQ, Low, Mid, High | 94.2 - 103.4 | 0.2 - 3.4 | [5] |

| Human Plasma | Low, Mid, High | 95.1 - 102.7 | ≤ 5.1 | [6] |

| Human Plasma | Not Specified | Within ±15 | ≤15 | [9] |

| Rat Plasma | Low, Mid, High | Within ±15 | Within ±15 | [7] |

| Mouse Plasma | LLOQ, Low, Mid, High | Within ±20 (LLOQ), ±15 | Within ≤20 (LLOQ), ≤15 | [8] |

Table 3: Recovery and Matrix Effect

| Biological Matrix | Recovery (%) | Matrix Effect | Reference |

| Human Plasma | >100 (Ion Enhancement) | Compensated by IS | [5] |

| Rat Plasma | Complete Extraction | Negligible | [7] |

Experimental Protocols

The following sections provide a generalized, detailed methodology for the quantification of ribociclib in human plasma using this compound as an internal standard, based on common practices reported in the literature.[1][5][6][8]

Materials and Reagents

-

Ribociclib reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium formate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well plates or microcentrifuge tubes

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve ribociclib and this compound in a suitable solvent (e.g., DMSO or methanol) to prepare individual stock solutions of 1 mg/mL.

-

-

Working Solutions:

-

Prepare serial dilutions of the ribociclib stock solution in a suitable solvent (e.g., 50:50 methanol/water) to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.

-

Add 10 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples.

-

Vortex mix the samples for 30 seconds.

-

Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Vortex mix the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix the plate for 1 minute.

-

The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, nebulizer gas, and collision energy for maximum signal intensity.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the bioanalytical workflow and the underlying principle of using an internal standard.

Caption: Bioanalytical workflow for ribociclib quantification.

Caption: Principle of internal standard correction.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of ribociclib in complex biological matrices. Its mechanism of action as an internal standard is based on the principle of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations inherent in the bioanalytical workflow. The data presented in this guide, compiled from various validated methods, underscore the reliability and robustness of using this compound. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers and scientists in the field of drug development and therapeutic drug monitoring, ensuring the generation of high-quality data for pharmacokinetic and clinical studies.

References

- 1. jocpr.com [jocpr.com]

- 2. medium.com [medium.com]

- 3. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | Semantic Scholar [semanticscholar.org]

- 5. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 7. Simple and rapid quantification of ribociclib in rat plasma by protein precipitation and LC-MS/MS: An application to pharmacokinetics of ribociclib nanoparticles in rats. | Semantic Scholar [semanticscholar.org]

- 8. Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer’s solution and its application to a cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ribociclib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ribociclib-d8, a deuterated analog of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. This document is intended for use by researchers, scientists, and professionals in the field of drug development and bioanalytical studies.

Introduction

This compound is the deuterium-labeled version of Ribociclib (LEE011), a highly specific inhibitor of CDK4 and CDK6.[1] The parent compound, Ribociclib, is an approved therapeutic agent used in the treatment of certain types of breast cancer.[2] It functions by arresting the cell cycle in the G1 phase, thereby preventing cancer cell proliferation.[2][3] The incorporation of deuterium atoms (d8) into the piperazine moiety of the molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in bioanalytical assays.[4] Deuteration can potentially alter the metabolic profile of a drug, making such analogs crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Physical Properties

The physical characteristics of this compound are summarized below. The compound is typically supplied as a solid.

| Property | Value | Reference(s) |

| Appearance | Solid | [1] |

| Color | Off-white to light yellow or Pale Brown Solid | [1][6] |

| Melting Point | Data not available in public sources | |

| Boiling Point | 730.8±70.0 °C (Predicted) | [3] |

| Density | 1.39±0.1 g/cm³ (Predicted) | [3] |

Chemical Properties

The key chemical identifiers and properties of this compound are detailed in the following table.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₂D₈N₈O | [1][7][8] |

| Molecular Weight | 442.59 g/mol or 442.6 g/mol | [1][6][9] |

| CAS Number | 2167898-24-8 | [1][6] |

| IUPAC Name | 7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | [5] |

| Hydrogen Bond Donor Count | 2 | [5][9] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

| Rotatable Bond Count | 5 | [5] |

| XLogP3-AA | 2.2 | [9] |

Solubility and Storage

Proper solubility and storage are critical for maintaining the integrity of this compound for experimental use.

Solubility

Storage Conditions

-

Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]

-

In Solvent: Aliquot and store solutions at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

The compound is stable for shipment at room temperature.[5][7]

Mechanism of Action and Signaling Pathway

This compound, like its non-deuterated counterpart, is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is over-activated, leading to uncontrolled cell growth.[2] Ribociclib blocks the phosphorylation of the Retinoblastoma protein (pRb).[2][11] This action prevents the cell from progressing from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thus inducing G1 arrest and inhibiting tumor cell proliferation.[3][11]

Caption: The CDK4/6-pRb signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are typically proprietary to the manufacturer. However, standard methodologies as described in pharmacopeias are generally followed.

6.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of this compound and quantify any impurities.

-

Methodology:

-

Standard Preparation: A standard solution of this compound is prepared in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration.

-

Sample Preparation: A sample of the test article is prepared at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Ribociclib (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: The chromatogram of the sample is compared to the standard. The area of the main peak relative to the total area of all peaks is used to calculate the purity. Impurities are identified by their relative retention times.

-

6.2 Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Objective: To confirm the molecular weight and structure, including the location of deuterium atoms.

-

Methodology (MS):

-

A solution of this compound is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The instrument is operated in positive ion mode using electrospray ionization (ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical exact mass of C₂₃H₂₂D₈N₈O.

-

-

Methodology (NMR):

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The absence of proton signals in the deuterated regions of the molecule and the corresponding changes in the ¹³C NMR spectrum confirm the isotopic labeling. The overall spectra are compared to a reference standard of non-labeled Ribociclib.

-

General Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and quality control of a deuterated standard like this compound.

Caption: A generalized workflow for the synthesis and quality control of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ribociclib | C23H30N8O | CID 44631912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ribociclib | 1211441-98-3 [chemicalbook.com]

- 4. Ribociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. This compound (LEE011-d8) | CDK | 2167898-24-8 | Invivochem [invivochem.com]

- 6. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. theclinivex.com [theclinivex.com]

- 8. This compound - CAS - 1211441-98-3 (non-labelled) | Axios Research [axios-research.com]

- 9. This compound | C23H30N8O | CID 155808515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Ribociclib Succinate | C27H36N8O5 | CID 57334219 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ribociclib-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Ribociclib-d8 in various organic solvents. The information herein is intended to support research, development, and formulation activities involving this compound. This document details the mechanism of action of Ribociclib, presents quantitative solubility data, and outlines the experimental protocols for solubility determination.

Introduction to this compound

This compound is the deuterated form of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Ribociclib is utilized in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3] The incorporation of deuterium, a stable isotope of hydrogen, can potentially alter the pharmacokinetic and metabolic properties of the drug.[1][2] Understanding the solubility of this compound in organic solvents is crucial for its synthesis, purification, formulation, and in vitro experimental design.

While specific solubility data for the deuterated form (this compound) is not widely published, the following data for Ribociclib is presented as a close approximation, given that deuteration is not expected to significantly impact solubility in organic solvents.

Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway

Ribociclib functions by selectively inhibiting CDK4 and CDK6.[3][4][5] These kinases are key regulators of the cell cycle at the G1 to S phase transition.[4][6] In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[5][7]

Mitogenic signals lead to the association of Cyclin D with CDK4/6, forming an active complex.[6][7] This complex then phosphorylates the Retinoblastoma protein (pRb).[3][6] Phosphorylation of pRb releases the E2F transcription factors, which in turn activate the transcription of genes required for the cell to transition from the G1 to the S phase of the cell cycle.[6][7] Ribociclib inhibits the kinase activity of CDK4/6, preventing the phosphorylation of pRb and thereby causing G1 cell cycle arrest.[3][4]

Quantitative Solubility Data

The mole fraction solubility of Ribociclib in water and ten different organic solvents was determined at various temperatures from 293.2 K to 313.2 K. The data reveals that solubility generally increases with temperature, indicating an endothermic dissolution process.[8][9]

| Solvent | 293.2 K | 298.2 K | 303.2 K | 308.2 K | 313.2 K |

| Methanol (MeOH) | 4.50 x 10⁻⁴ | 5.40 x 10⁻⁴ | 6.40 x 10⁻⁴ | 7.20 x 10⁻⁴ | 8.10 x 10⁻⁴ |

| Ethanol (EtOH) | 7.90 x 10⁻⁴ | 9.30 x 10⁻⁴ | 1.08 x 10⁻³ | 1.22 x 10⁻³ | 1.37 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 9.70 x 10⁻⁴ | 1.12 x 10⁻³ | 1.28 x 10⁻³ | 1.43 x 10⁻³ | 1.58 x 10⁻³ |

| n-Butanol (n-BuOH) | 2.11 x 10⁻³ | 2.40 x 10⁻³ | 2.67 x 10⁻³ | 2.95 x 10⁻³ | 3.23 x 10⁻³ |

| Propylene Glycol (PG) | 3.42 x 10⁻³ | 3.93 x 10⁻³ | 4.43 x 10⁻³ | 4.91 x 10⁻³ | 5.39 x 10⁻³ |

| Polyethylene Glycol-400 (PEG-400) | 1.71 x 10⁻² | 1.95 x 10⁻² | 2.19 x 10⁻² | 2.42 x 10⁻² | 2.66 x 10⁻² |

| Acetone | 2.05 x 10⁻³ | 2.32 x 10⁻³ | 2.59 x 10⁻³ | 2.85 x 10⁻³ | 3.11 x 10⁻³ |

| Ethyl Acetate (EA) | 9.10 x 10⁻⁴ | 1.04 x 10⁻³ | 1.16 x 10⁻³ | 1.28 x 10⁻³ | 1.41 x 10⁻³ |

| Transcutol-HP (THP) | 6.49 x 10⁻³ | 7.48 x 10⁻³ | 8.44 x 10⁻³ | 9.29 x 10⁻³ | 1.00 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | 3.24 x 10⁻³ | 3.71 x 10⁻³ | 4.17 x 10⁻³ | 4.59 x 10⁻³ | 5.00 x 10⁻³ |

| Water | 1.07 x 10⁻⁵ | 1.34 x 10⁻⁵ | 1.63 x 10⁻⁵ | 1.98 x 10⁻⁵ | 2.38 x 10⁻⁵ |

| Table 1: Mole fraction solubility of Ribociclib in various solvents at different temperatures. Data sourced from a 2022 study on Ribociclib solubility.[8][9] |

Based on this data, Ribociclib exhibits the highest solubility in PEG-400 and the lowest in water.[8][9]

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.[10][11] This method establishes the equilibrium between the dissolved and solid states of the solute.[12]

4.1. Shake-Flask Method

The general procedure for the shake-flask method is as follows:

-

Preparation: An excess amount of this compound is added to a vial containing the organic solvent of interest. The amount should be sufficient to ensure a saturated solution with undissolved solid present at equilibrium.[10]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 298.2 K or 310.2 K) for a sufficient period (typically 24-72 hours) to reach equilibrium.[11]

-